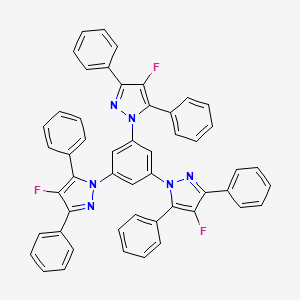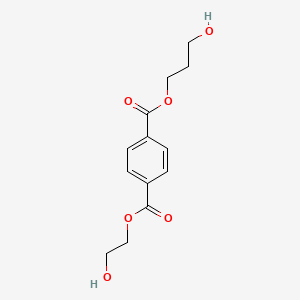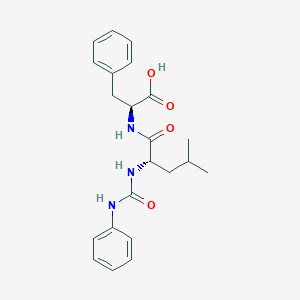![molecular formula C15H24SSi B14205282 tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane CAS No. 833460-57-4](/img/structure/B14205282.png)
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to a tert-butyl group, two methyl groups, and a 1-(methylsulfanyl)-2-phenylethenyl group
Preparation Methods
The synthesis of tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl(dimethyl)silyl chloride with 1-(methylsulfanyl)-2-phenylethene in the presence of a base such as triethylamine. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Chemical Reactions Analysis
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol or thiol derivatives.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides, to form new organosilicon compounds.
Scientific Research Applications
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane has several scientific research applications, including:
Biology: The compound is used in the study of enzyme mechanisms and protein interactions, particularly in the field of proteomics, where it can be used to modify specific amino acid residues in proteins.
Industry: The compound is used in the production of specialty chemicals and materials, including silicone-based polymers and resins.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and nitrogen atoms, allowing the compound to participate in a wide range of chemical reactions. The presence of the tert-butyl and methylsulfanyl groups can influence the reactivity and stability of the compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
tert-Butyl(dimethyl)[1-(methylsulfanyl)-2-phenylethenyl]silane can be compared with other similar organosilicon compounds, such as:
tert-Butyldimethylsilane: This compound lacks the 1-(methylsulfanyl)-2-phenylethenyl group, making it less versatile in certain chemical reactions.
tert-Butyl(dimethyl)silyl chloride: This compound is commonly used as a precursor in the synthesis of this compound and other organosilicon compounds.
Phenylsilane: This compound contains a phenyl group bonded to silicon, but lacks the tert-butyl and methylsulfanyl groups, resulting in different reactivity and applications.
Properties
CAS No. |
833460-57-4 |
|---|---|
Molecular Formula |
C15H24SSi |
Molecular Weight |
264.5 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(1-methylsulfanyl-2-phenylethenyl)silane |
InChI |
InChI=1S/C15H24SSi/c1-15(2,3)17(5,6)14(16-4)12-13-10-8-7-9-11-13/h7-12H,1-6H3 |
InChI Key |
RSXAICMHDFVTTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C(=CC1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Fluorophenyl)methyl]-2-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14205202.png)
![2-Pyrrolidinone, 5-[4-(4-chlorophenyl)-1-piperazinyl]-1-methyl-](/img/structure/B14205209.png)


![2-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]phenol](/img/structure/B14205231.png)
![N-([1,1'-Biphenyl]-3-yl)-2-bromoacetamide](/img/structure/B14205233.png)

![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14205243.png)



![N-[(6S)-4,6-Dimethyldodeca-2,4-dienoyl]-D-tyrosine](/img/structure/B14205274.png)
![4-[(4-Bromoanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14205281.png)
